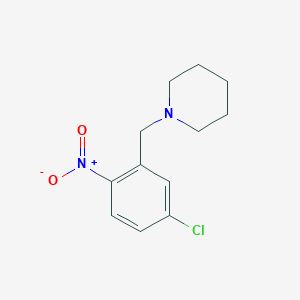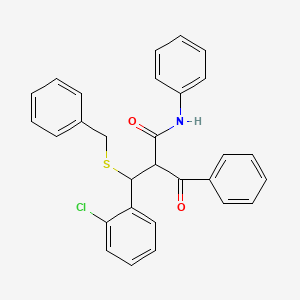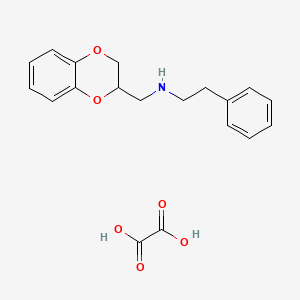![molecular formula C20H17N3O6S B5157948 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide](/img/structure/B5157948.png)
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide, also known as DNTMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DNTMP is a member of the amide family, and its chemical structure consists of a propanamide backbone, a thienylmethyl group, and a dinitrophenoxyphenyl group.
Wirkmechanismus
The mechanism of action of 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of gene expression. 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide has also been shown to have anti-inflammatory activity, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide is its potential toxicity, which must be carefully controlled in experiments involving living organisms or cells.
Zukünftige Richtungen
There are several future directions for research on 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide, including the investigation of its potential applications in drug delivery, the synthesis of new materials with improved properties, and the development of new anticancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide and its potential toxicity in living organisms.
Synthesemethoden
The synthesis of 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide involves several steps, including the reaction of 3,5-dinitrophenol with 4-bromoanisole to form 4-(3,5-dinitrophenoxy)anisole, followed by the reaction of this intermediate with 2-thienylmethylamine to form the final product, 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide. This synthesis method has been optimized to yield high purity and yield of 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide.
Wissenschaftliche Forschungsanwendungen
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide has been shown to possess anticancer activity against several cancer cell lines, including breast, lung, and colon cancer. In materials science, 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide has been used as a building block for the synthesis of new materials with potential applications in organic electronics and optoelectronics. In environmental science, 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide has been investigated as a potential pollutant due to its persistence in the environment.
Eigenschaften
IUPAC Name |
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(thiophen-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c24-20(21-13-19-2-1-9-30-19)8-5-14-3-6-17(7-4-14)29-18-11-15(22(25)26)10-16(12-18)23(27)28/h1-4,6-7,9-12H,5,8,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEJWCSZJWQGDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CCC2=CC=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(thiophen-2-ylmethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-mesityl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5157870.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5157877.png)
![2-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5157878.png)

![2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol](/img/structure/B5157896.png)


![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5157928.png)

![1-cyclohexyl-2-[4-(trifluoromethyl)benzyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5157933.png)
![2,2,2-trifluoroethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5157942.png)
![6-chloro-8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5157952.png)

![{[4-(benzyloxy)phenyl]amino}(oxo)acetic acid](/img/structure/B5157976.png)